4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid
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Overview
Description
Fmoc-N-trityl-L-asparagine is an organic compound with the chemical formula C38H32N2O5. It is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. This compound is primarily used in peptide synthesis as a protecting group for the amino acid asparagine, preventing unwanted reactions during the synthesis process .
Preparation Methods
The synthesis of Fmoc-N-trityl-L-asparagine typically involves the reaction of N-trityl-L-asparagine with Fmoc acid chloride. The process can be broken down into several steps:
Crystallization: Formation of N-trityl-L-asparagine crystals.
Centrifugation: Extraction of N-trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Reaction: N-trityl-L-asparagine reacts with Fmoc acid chloride to form Fmoc-N-trityl-L-asparagine.
Chemical Reactions Analysis
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
Scientific Research Applications
Fmoc-N-trityl-L-asparagine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide chain assembly.
Fluorescent Probes: Utilized in biochemical research and analysis as a fluorescent dye.
Drug Development: Employed in the synthesis of therapeutic peptides and other bioactive compounds.
Mechanism of Action
The primary function of Fmoc-N-trityl-L-asparagine in peptide synthesis is to protect the amino group of asparagine from unwanted reactions. The Fmoc group is removed under basic conditions, while the trityl group is removed using acidic conditions. This selective deprotection allows for the stepwise assembly of peptides without interference from side reactions .
Comparison with Similar Compounds
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which offer greater control during peptide synthesis. Similar compounds include:
Fmoc-Asn-OH: Lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln(Trt)-OH: Used for protecting glutamine, another amino acid, during peptide synthesis.
Fmoc-Arg(Pbf)-OH: Protects arginine residues during peptide synthesis.
Properties
Molecular Formula |
C38H32N2O5 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43) |
InChI Key |
LEAIJCJTJSTEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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